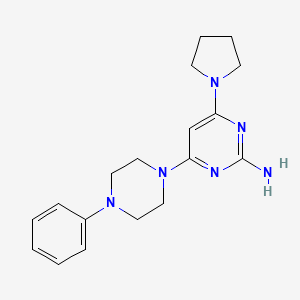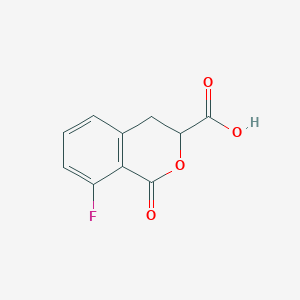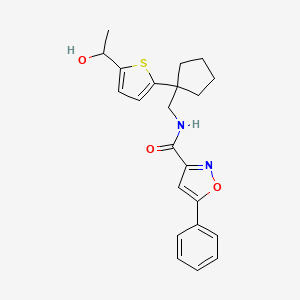
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid” is a chemical compound with the empirical formula C10H17NO4 . It is also known as N-Boc-pyrrolidine-3-carboxylic acid .
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis . It is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .
Molecular Structure Analysis
The molecular structure of “1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid” can be represented by the InChI code: 1S/C14H24N2O4/c1-14(2,3)20-13(19)15-6-4-11(5-7-15)16-8-10(9-16)12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18) .
Chemical Reactions Analysis
The Boc group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .
Aplicaciones Científicas De Investigación
Peptide Synthesis and Protection
The tert-butoxycarbonyl (Boc) group is commonly used for protecting amino acids during peptide synthesis. By attaching the Boc group to the amino terminus, researchers can prevent unwanted side reactions and ensure selective coupling of amino acids. After peptide assembly, the Boc group is removed using mild acidic conditions, revealing the desired peptide sequence .
Boronic Acid Derivatives for Cross-Coupling Reactions
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid can serve as a boronic acid derivative. These derivatives are valuable intermediates in Suzuki-Miyaura cross-coupling reactions. The Boc-protected pyrrole and indole derivatives, when selectively borylated, allow efficient construction of complex organic molecules .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in the synthesis of bioactive molecules, including heteroaryl n-sulfonamides , which suggests potential interactions with various biological targets.
Mode of Action
The tert-butoxycarbonyl (boc) group is a common protecting group in organic synthesis, particularly for the protection of amino groups . The Boc group can be removed under certain conditions, revealing the active amino group, which can then interact with its targets .
Biochemical Pathways
Pyrrolidine is a versatile scaffold in drug discovery and is found in many biologically active compounds .
Pharmacokinetics
The Boc group increases the compound’s lipophilicity, which can enhance cellular absorption and distribution .
Result of Action
The removal of the boc group can reveal an active amino group, which can then interact with various biological targets, potentially leading to various cellular effects .
Action Environment
The action of “1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid” can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by pH and temperature . Additionally, the compound’s interaction with its targets can be influenced by the presence of other molecules in the environment.
Direcciones Futuras
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment . Therefore, future research could focus on finding safer and more efficient methods for the deprotection of the Boc group .
Propiedades
IUPAC Name |
4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHWHPDMLFMSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

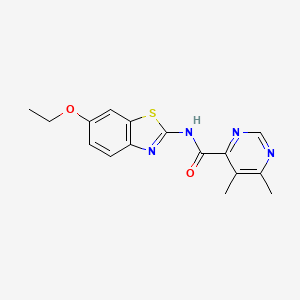
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)
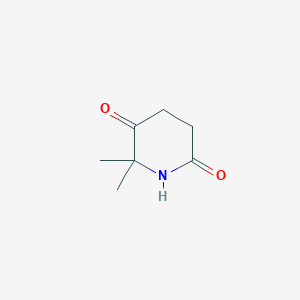
![Benzyl 2-[4-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2471846.png)


![3-[1-[5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2471852.png)
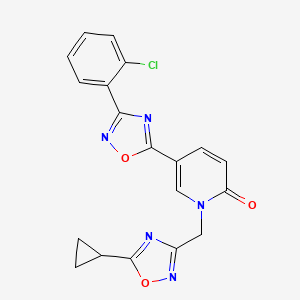

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2471858.png)
